2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride

Description

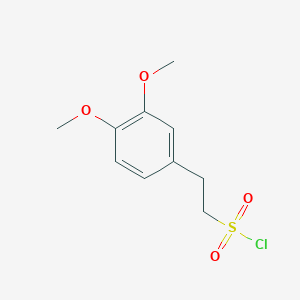

2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 3,4-dimethoxy-substituted phenyl group attached to an ethane-sulfonyl chloride backbone. This compound is of interest in organic synthesis due to the reactivity of the sulfonyl chloride group, which facilitates nucleophilic substitution reactions (e.g., sulfonamide formation).

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S/c1-14-9-4-3-8(7-10(9)15-2)5-6-16(11,12)13/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDZMFLPQZIVSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCS(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride involves the reaction of 2-(3,4-dimethoxyphenyl)ethanol with sulfuryl chloride in the presence of a catalyst such as iron (III) chloride or aluminum chloride. This reaction yields this compound and hydrogen chloride as by-products. The compound can be purified by recrystallization from a suitable organic solvent.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfonyl chloride group can be involved in redox processes under certain conditions.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, facilitated by the electron-donating methoxy groups.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:

Pharmaceutical Synthesis: It is used as a building block in the synthesis of various pharmaceuticals.

Analytical Chemistry: It serves as a derivatizing agent in mass spectrometry to enhance detection limits and selectivity.

Material Science: The compound is used in the synthesis of polymers with improved properties, such as enhanced biodegradability and water solubility.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonating agent. The sulfonic chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form stable sulfonate and sulfonamide derivatives. This reactivity is crucial for its role in chemical synthesis and derivatization processes.

Comparison with Similar Compounds

Key Observations :

- The dimethoxy variant has higher oxygen content due to methoxy groups, increasing polarity compared to dimethylphenoxy (methyl substituents) and dichloro (electron-withdrawing Cl) analogs.

- The dichloro compound has the highest molecular weight (273.57 g/mol) due to chlorine’s atomic mass, while the dimethylphenoxy variant is lighter (248.73 g/mol).

Physicochemical Properties

Notes:

- The dichloro compound’s electron-withdrawing substituents may reduce hydrolytic sensitivity slightly compared to methoxy/dimethyl analogs.

Reactivity Trends:

- Electron-Donating Groups (Methoxy) : Activate the phenyl ring toward electrophilic substitution but primarily influence the sulfonyl chloride’s electronic environment. May accelerate nucleophilic displacement reactions (e.g., with amines).

- Dimethylphenoxy: The phenoxy ether linkage introduces steric hindrance, which may slow reaction kinetics compared to direct phenyl attachment .

Commercial Availability and Handling

Notes:

- The dimethylphenoxy variant is commercially available at premium prices (e.g., $740/g for 98% purity) .

- Dichloro derivatives are produced on-demand by suppliers like American Elements, emphasizing flexibility in purity and quantity .

Biological Activity

2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications in treating various diseases, including cancer and microbial infections. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

- Chemical Formula : C11H15ClO3S

- CAS Number : 1017226-42-4

- Molecular Weight : 270.75 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzyl alcohol with thionyl chloride or oxalyl chloride under controlled conditions. This process yields the sulfonyl chloride derivative, which can then be purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study by Dayalan et al. (2008) synthesized related naphthalene sulfonyl compounds and evaluated their antimicrobial effects against various bacterial strains. The results demonstrated promising activity, suggesting that the dimethoxyphenyl group enhances the antimicrobial efficacy of sulfonamide derivatives .

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored extensively. A recent study highlighted that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, derivatives were shown to affect MCF-7 breast cancer cells significantly, leading to increased G0/G1 phase populations and decreased S-phase populations .

The proposed mechanism involves the inhibition of critical signaling pathways such as STAT3 and CDK9, which are often dysregulated in cancer cells. Molecular docking studies suggest that the sulfonamide moiety plays a crucial role in binding to these targets, enhancing the anticancer activity of the compounds .

Case Study 1: Anticancer Properties

In a study focusing on various derivatives, compound 2g was identified as the most potent inhibitor against MCF-7 cells with an IC50 value of 5.87 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

Another investigation into related compounds found that those with a dimethoxyphenyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups was correlated with increased lipophilicity, facilitating better membrane penetration and thus higher antimicrobial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.